molecular formula C12H13N3O B1468411 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile CAS No. 1247449-30-4

3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B1468411
CAS No.: 1247449-30-4
M. Wt: 215.25 g/mol
InChI Key: KERAIYKIFPRACY-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.26 g/mol . It features a benzonitrile core linked to a 3-aminopyrrolidine moiety via a carbonyl group. The benzonitrile group is a significant functional group in medicinal chemistry, often used in rational drug design to enhance binding affinity to target proteins and improve pharmacokinetic profiles of lead compounds, such as by reducing the clog P-value for better solubility . Compounds containing the 3-aminopyrrolidine scaffold are of significant interest in medicinal chemistry and are investigated as modulators of various biological targets . Structurally related biphenyl and terphenyl compounds containing similar pyrrolidine subunits have been documented as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme considered a promising target for cancer therapy . As a multifunctional building block, this compound is valuable for the synthesis of more complex molecules for research in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-aminopyrrolidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-9-2-1-3-10(6-9)12(16)15-5-4-11(14)8-15/h1-3,6,11H,4-5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERAIYKIFPRACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with 3-aminopyrrolidine. A common method includes the use of coupling agents to facilitate the formation of the amide bond between the pyrrolidine and benzonitrile moieties. The synthetic route can be optimized to enhance yields and purity, which is crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may act as a dual inhibitor of Abl and PI3K kinases, which are implicated in cancer progression and other diseases .

Case Studies

  • Inhibition of Kinase Activity : Research has demonstrated that derivatives of 3-aminopyrrolidine exhibit promising inhibitory effects on BACE1, an important target in Alzheimer's disease therapy. For instance, certain derivatives showed IC50 values as low as 0.05 μM, indicating potent activity against this target .
  • Cytotoxicity in Cancer Models : In vitro studies using K562 cell lines have shown that compounds based on the pyrrolidine scaffold can induce cytotoxic effects without triggering apoptosis, suggesting alternative mechanisms of action. These findings highlight the potential for developing new therapeutic agents targeting chronic myeloid leukemia (CML) through combined Abl and PI3K inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and the carbonyl group significantly influence the biological activity of this compound. For example:

  • Substituents on the Benzonitrile Ring : Variations in substituents can enhance binding affinity and selectivity towards specific kinases.
  • Pyrrolidine Modifications : Altering the stereochemistry or introducing functional groups on the pyrrolidine ring can improve pharmacokinetic properties, such as solubility and permeability.

Data Table: Biological Activity Overview

CompoundTargetIC50 (μM)MechanismReference
3-(3-Aminopyrrolidine-1-carbonyl)benzBACE10.05Enzyme Inhibition
3-(3-Aminopyrrolidine-1-carbonyl)benzAblModerateKinase Inhibition
3-(3-Aminopyrrolidine-1-carbonyl)benzPI3KModerateKinase Inhibition

Scientific Research Applications

Drug Development

One of the primary applications of 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile is in drug discovery and development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Recent studies have investigated the compound's efficacy against cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards specific cancer types, making it a promising lead for further development as an anticancer agent .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Models

Research indicates that this compound can modulate pathways associated with neuroinflammation and oxidative stress, which are critical in Alzheimer's pathology. In vitro studies using human neuronal cell lines have reported reduced apoptosis and improved cell viability upon treatment with this compound .

Catalysis

Beyond biological applications, this compound is also explored for its catalytic properties in organic synthesis.

Case Study: Catalytic Reactions

In synthetic chemistry, this compound has been employed as a catalyst in various reactions, including the synthesis of complex organic molecules. Its ability to facilitate reactions under mild conditions has been documented, showcasing its utility in green chemistry approaches .

Cosmetic Formulations

The compound's properties have led to interest in its application within cosmetic formulations. Its potential as an active ingredient for skin care products is being explored due to its bioactive characteristics.

Case Study: Skin Care Efficacy

Studies have evaluated the incorporation of this compound into topical formulations aimed at improving skin hydration and elasticity. Preliminary results suggest enhanced moisture retention and skin barrier function when included in cosmetic products .

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application across various fields. Toxicological assessments have been conducted to evaluate its safety in biological systems.

Toxicity Studies

Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels, making it suitable for further exploration in clinical settings. However, ongoing research is necessary to fully elucidate its safety profile.

Comparison with Similar Compounds

Key Differences :

  • Ring Type: The target compound uses a pyrrolidine (5-membered ring), whereas analogs like 4-Amino-1-benzylpiperidine-4-carbonitrile employ a piperidine (6-membered ring), affecting conformational flexibility and steric interactions .

Benzonitrile Derivatives in Materials Science

Benzonitrile derivatives are critical in organic light-emitting diodes (OLEDs). For example:

  • 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives are patented as thermally activated delayed fluorescence (TADF) materials .

Comparison :

  • The target compound lacks the extended π-conjugation (e.g., carbazole, phenoxazine) seen in OLED-focused benzonitriles, limiting its direct applicability in TADF systems. However, its amine and carbonyl groups could serve as synthetic handles for further functionalization toward optoelectronic materials .

Substituted Benzonitriles in Flavor and Volatility Studies

In coffee bean processing, benzonitrile derivatives like 3-(1-hydroxy-1-methylethyl)benzonitrile are identified as volatile flavor compounds .

Comparison :

  • The target compound’s 3-aminopyrrolidine-carbonyl group likely reduces volatility compared to simpler benzonitriles (e.g., 3-(1-hydroxy-1-methylethyl)benzonitrile), due to increased molecular weight and hydrogen-bonding capacity.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-aminopyrrolidine-1-carbonyl)benzonitrile typically involves:

  • Formation of the pyrrolidine ring system with an amino substituent at the 3-position.
  • Coupling of the pyrrolidine nitrogen at the 1-position to a benzonitrile moiety through a carbonyl group (amide linkage).

The key challenges in synthesis are controlling regioselectivity and stereochemistry of the aminopyrrolidine and achieving efficient coupling with the benzonitrile derivative.

Preparation of 3-Aminopyrrolidine Core

2.1. Reaction of 1-Benzyl-Δ3-pyrroline-2,5-dione with Nitrogen Nucleophiles

A patented process describes the preparation of 3-amino-1-benzylpyrrolidines, which are structurally related to the aminopyrrolidine core in the target compound. The method involves:

  • Reacting 1-benzyl-Δ3-pyrroline-2,5-dione with a nitrogen nucleophile (R5NH2) to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates.
  • Subsequent cleavage of protecting groups to yield the free 3-aminopyrrolidine derivatives.

This approach allows substitution at the 3-position of the pyrrolidine ring and provides a versatile route to various aminopyrrolidines.

2.2. Reduction and Functional Group Transformations

Reduction of pyrrolidine-2,5-dione intermediates with lithium aluminium hydride or similar reagents can yield 3-amino-1-substituted pyrrolidines. Subsequent methylation or other functional group modifications enable further diversification.

2.3. Asymmetric Synthesis via Burgess-Type Reagents

For stereospecific synthesis of 3,4-substituted pyrrolidines, Burgess-type reagents have been employed to form chiral cyclic sulfamates, which are then converted to trans-3-fluoro-4-aminopyrrolidine derivatives with complete stereospecificity. This method, though costly, is scalable and allows control over enantiomeric purity, which is important for biological activity.

Regioselective Synthesis of Benzonitrile Derivatives

Amino-catalyzed [3+3] benzannulation reactions provide a mild and metal-free method for synthesizing substituted benzonitriles under ambient conditions. Using pyrrolidine as an organocatalyst, α,β-unsaturated aldehydes can be converted regioselectively to benzonitriles with high yields. This approach could be adapted for synthesizing benzonitrile intermediates used in the final coupling step.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome Notes
1 Formation of 3-amino-1-benzylpyrrolidine-2,5-dione 1-Benzyl-Δ3-pyrroline-2,5-dione + R5NH2 3-amino-1-benzylpyrrolidine intermediate Protecting group cleavage required
2 Reduction of pyrrolidine-2,5-dione Lithium aluminium hydride 3-Amino-1-substituted pyrrolidine Enables functional group modifications
3 Asymmetric synthesis of aminopyrrolidine Burgess-type reagent, chiral cyclic sulfamate formation Enantiopure 3,4-substituted aminopyrrolidine Scalable, stereospecific
4 Amide bond formation Activated 3-cyanobenzoic acid derivatives + aminopyrrolidine This compound Standard peptide coupling methods
5 Regioselective benzonitrile synthesis Amino-catalyzed [3+3] benzannulation Substituted benzonitriles Metal-free, mild conditions

Research Findings and Practical Considerations

  • The patented approach for preparing 3-amino-1-benzylpyrrolidines emphasizes a multi-step synthesis with potential material loss but provides a reliable route to the aminopyrrolidine core.
  • Asymmetric synthesis methods using Burgess-type reagents enable access to chiral aminopyrrolidines critical for bioactive compounds, with process monitoring via ReactIR to ensure stability and purity at scale.
  • Amino-catalyzed benzannulation offers an environmentally friendly route to benzonitrile intermediates, avoiding metals and harsh conditions, which is advantageous for industrial applications.
  • Amide coupling remains the standard method to link the pyrrolidine nitrogen to the benzonitrile moiety, with careful optimization to maximize yield and purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of 3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile?

  • Methodology :

  • Step 1 : Start with benzonitrile derivatives (e.g., 2-(bromomethyl)benzonitrile) as precursors. Bromination of o-cyanotoluene can yield intermediates for further functionalization .
  • Step 2 : Introduce the pyrrolidine-1-carbonyl moiety via nucleophilic substitution or coupling reactions. For example, use a Wittig reaction to attach styryl groups to the benzonitrile core, followed by aminolysis to incorporate the 3-aminopyrrolidine group .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and final product via recrystallization (solvent: ethanol/water).
    • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm regioselectivity via 1H^{1}\text{H} NMR (e.g., aromatic proton shifts at δ 7.4–8.1 ppm) .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Recommended Techniques :

TechniqueKey Data PointsPurpose
FT-IRC≡N stretch (~2220 cm1^{-1}), C=O stretch (~1680 cm1^{-1})Confirm nitrile and carbonyl groups
1H^{1}\text{H}/13C^{13}\text{C} NMRδ 2.5–3.5 ppm (pyrrolidine CH2_2), δ 120–130 ppm (aromatic carbons)Assign stereochemistry and substitution patterns
UV-Visλmax_{\text{max}} ~270–300 nm (π→π* transitions)Assess electronic properties for optoelectronic applications
  • Validation : Cross-reference experimental data with computational simulations (e.g., Gaussian 09 using DFT/B3LYP/6-311++G(d,p)) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data (e.g., unexpected byproducts in coupling reactions)?

  • Approach :

  • Perform Fukui function analysis to identify nucleophilic/electrophilic sites on the benzonitrile core. For example, the nitrile group may exhibit dual reactivity (electron-withdrawing vs. coordination sites) .
  • Use molecular docking (AutoDock Vina) to simulate interactions with catalysts (e.g., Pd-based systems) and predict steric hindrance from the pyrrolidine ring .
    • Case Study : A 2022 study on similar benzonitrile derivatives found that steric effects from bulky substituents reduced coupling yields by 15–20%; adjust catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4) to mitigate this .

Q. What experimental designs are suitable for evaluating this compound’s potential in organic electronics (e.g., OLEDs)?

  • Protocol :

  • Device Fabrication : Spin-coat the compound (10–20 nm thickness) onto ITO substrates. Use vacuum deposition for multilayer OLED structures (e.g., HTL/EML/ETL) .
  • Testing : Measure electroluminescence (EL) spectra, external quantum efficiency (EQE), and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with TADF materials like phenoxazine-carbazole derivatives .
    • Data Interpretation : A 2024 patent highlighted that benzonitrile derivatives with carbazole groups achieved EQE >20%; structural analogs of this compound may require doping (1–5 wt%) in host matrices for optimal performance .

Q. How should researchers address discrepancies in solubility data across different solvents?

  • Systematic Analysis :

  • Step 1 : Test solubility in polar aprotic (DMF, DMSO), polar protic (ethanol, methanol), and nonpolar solvents (toluene, hexane). Document dissolution at 25°C and 60°C .
  • Step 2 : Correlate results with Hansen solubility parameters (δD_D, δP_P, δH_H) using HSPiP software. For example, high δP_P values (>10 MPa1/2^{1/2}) suggest compatibility with DMF .
    • Contradiction Resolution : If literature reports conflict (e.g., solubility in chloroform varies by 30%), verify purity (HPLC ≥98%) and crystallinity (PXRD) of batches .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber glass vials under inert gas (Ar/N2_2) at –20°C to prevent hydrolysis of the nitrile group .
  • Waste Disposal : Neutralize residues with 10% aqueous NaOH before disposal in designated organic waste containers .
    • Emergency Measures : In case of skin contact, wash immediately with 5% acetic acid (to counteract basic byproducts) and seek medical attention .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile
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3-(3-Aminopyrrolidine-1-carbonyl)benzonitrile

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